5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide -

5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Catalog Number: EVT-6221097
CAS Number:
Molecular Formula: C22H17ClN2O3
Molecular Weight: 392.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent. It acts as a novel inhibitor of p38 mitogen-activated protein (MAP) kinase, effectively reducing the production of tumor necrosis factor-alpha (TNF-alpha) both in vitro and in vivo. [] TAK-715 demonstrates good bioavailability in animal models and shows significant efficacy in a rat model of adjuvant-induced arthritis. []

Relevance: TAK-715 shares the core benzamide structure with the target compound "5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide", although it features a thiazole ring and a pyridyl group instead of the benzoxazole present in the target. Both compounds are members of the benzamide class and might possess similar pharmacological profiles.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic agent, exhibiting significantly higher activity compared to haloperidol and metoclopramide. [] It displays a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting a potential for fewer side effects in treating psychosis. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator of Group 1 metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5. [] It exerts its action through a novel allosteric site on these receptors, distinct from the MPEP (2-methyl-6-(phenylethynyl)pyridine) binding site. [] CPPHA potentiates responses to activation of mGluR1 and mGluR5, suggesting potential therapeutic applications in neurological disorders. []

Relevance: While CPPHA shares the benzamide core with the target compound "5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide", it differs in its substitution pattern on the benzamide ring and possesses an isoindoline-1,3-dione moiety. This inclusion in a group of allosteric modulators suggests that further investigation into the target compound's potential interaction with mGluRs might be worthwhile.

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. [, ] It exhibits anxiolytic and antidepressant-like effects in rodent models, suggesting therapeutic potential for stress-related disorders. [, ] SSR125543A effectively blocks CRF-induced increases in plasma ACTH levels and hippocampal acetylcholine release. []

Relevance: SSR125543A features a 2-chloro-4-methoxy-5-methylphenyl moiety, structurally similar to the 5-chloro-2-methoxy substitution on the benzamide ring of the target compound "5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide". While SSR125543A is a thiazole derivative, this structural similarity highlights a potential for shared pharmacological properties, warranting further investigation into the target compound's interaction with CRF receptors. ,

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZD3523 is a potent and orally active leukotriene receptor antagonist, displaying high affinity for LTD4 receptors and potent activity against LTD4-induced bronchoconstriction in guinea pigs. [] The compound exhibits selectivity as a leukotriene receptor antagonist and has been chosen for clinical evaluation. []

Relevance: While ZD3523 does not directly share core structural features with the target compound "5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide", both compounds belong to the benzamide class and feature a 2-methylphenyl substituent. This shared feature might indicate some overlapping pharmacological properties, particularly in relation to inflammatory processes.

4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

Compound Description: This series of compounds are potent dual antagonists of dopamine D2 and serotonin 5-HT3 receptors. [] They exhibit potential antiemetic activity, with varying potencies depending on the specific alkyl substituents on the diazepine ring and the substituents on the benzamide moiety. []

Relevance: These derivatives share the core 4-amino-5-chloro-2-methoxybenzamide structure with the target compound "5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide". Although the diazepine ring differs from the benzoxazole in the target, both compounds belong to the benzamide class and might exhibit overlapping pharmacological properties, particularly in relation to dopamine and serotonin receptor activity.

Properties

Product Name

5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

InChI

InChI=1S/C22H17ClN2O3/c1-13-5-3-4-6-16(13)22-25-18-12-15(8-10-20(18)28-22)24-21(26)17-11-14(23)7-9-19(17)27-2/h3-12H,1-2H3,(H,24,26)

InChI Key

YBPVNVGXUVGTFW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.